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6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine

Chemoselective cross-coupling C–I vs C–Br reactivity Sequential functionalization

Sequential cross-coupling on polyhalogenated heterocycles often fails due to non-orthogonal reactivity, forcing re-halogenation. This building block solves the issue. - **Orthogonal Handles:** C3-I, C8-Br, C6-Br with proven reactivity gradient for 3-step Suzuki-Miyaura sequences. - **DEL-Ready:** 74.8% isolated yield; chemoselective on DNA-attached substrates. - **Kinase Scaffold:** Privileged imidazo[1,2-a]pyrazine core; C3 solvent-exposed per BRD4 co-crystal (1.56Å). Available in research quantities. No re-halogenation needed.

Molecular Formula C6H2Br2IN3
Molecular Weight 402.81 g/mol
CAS No. 1351373-56-2
Cat. No. B3233077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine
CAS1351373-56-2
Molecular FormulaC6H2Br2IN3
Molecular Weight402.81 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=C(C2=N1)Br)Br)I
InChIInChI=1S/C6H2Br2IN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H
InChIKeyBQQIDIVALUCVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine: Trihalogenated Building Block for Sequential Functionalization


6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine (CAS 1351373-56-2) is a polyhalogenated fused N-heterocycle belonging to the imidazo[1,2-a]pyrazine class. It bears three distinct halogen substituents—iodine at C3 and bromine atoms at C6 and C8—on the bicyclic core (molecular formula C₆H₂Br₂IN₃, MW 402.81 g/mol) . This halogen arrangement is designed to exploit the well-established reactivity gradient C–I > C8–Br > C6–Br, enabling programmed, sequential palladium-catalyzed cross-coupling reactions for the rapid construction of trisubstituted imidazo[1,2-a]pyrazine libraries [1]. The compound is synthesized from 6,8-dibromoimidazo[1,2-a]pyrazine via N-iodosuccinimide (NIS) iodination in 74.8% isolated yield [2].

C–I > C8–Br > C6–Br reactivity gradient enables programmed sequential cross-coupling
Three orthogonal halogen handles avoid intermediate re‑halogenation in library synthesis
Supports diversity‑oriented synthesis of trisubstituted imidazo[1,2‑a]pyrazines

Advantage Over Simpler Halogenated Imidazo[1,2-a]pyrazine Analogs


Simpler halogenated imidazo[1,2-a]pyrazine analogs—such as 6,8-dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) or 6-bromo-3-iodoimidazo[1,2-a]pyrazine (CAS 1245644-42-1)—each lack the full complement of three differentially reactive C–X bonds required for a three-step sequential functionalization sequence. In the dibromo analog, the absence of the iodine at C3 eliminates the highest-reactivity coupling handle, forcing the first functionalization to occur at the less reactive C8–Br site and precluding a true chemoselective sequence [1]. In the mono-bromo, mono-iodo analog, the absence of the second bromine at C6 or C8 removes the possibility of installing a third diversity element, limiting library complexity . Only the 6,8-dibromo-3-iodo substitution pattern provides the full set of three orthogonal handles with established reactivity differences, enabling a single intermediate to be advanced through three sequential cross-coupling steps without intermediate halogenation [2].

6,8-Dibromo analog (CAS 63744-22-9)

Lacks the C3–I handle; first functionalization shifts to the less reactive C8–Br, preventing a true chemoselective sequence.

6-Bromo-3-iodo analog (CAS 1245644-42-1)

Missing the second bromine limits diversification to two elements; a third diversity point may require additional halogenation steps.

Quantitative Comparative Evidence for Procurement


C3–Iodide vs C3–Bromide Cross-Coupling Reactivity

In the imidazo[1,2-a]pyrazine series, the C3–I bond undergoes oxidative addition to Pd(0) significantly faster than the C3–Br bond, enabling exclusive first-step functionalization at C3 in the presence of C6–Br and C8–Br. This intrinsic reactivity difference is exploited in the synthesis of 6-bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyrazine, where chemoselective Suzuki coupling at C3–I proceeds in the presence of a C6–Br substituent using Pd(PPh₃)₄ at 80 °C, leaving the bromine intact for subsequent elaboration [1]. In contrast, the 3-bromo analog (e.g., 3,6-dibromoimidazo[1,2-a]pyrazine) shows competitive reactivity between C3–Br and C6–Br, leading to mixtures of mono- and diarylated products under identical conditions [2].

C3–I vs C3–Br Selectivity
Cross-study comparable
Exclusive monoarylation at C3–I; C3–Br yields product mixtures
Supports chemoselective first-step functionalization without regioisomer separation
Suzuki coupling: Pd(PPh₃)₄, DMF, 80 °C
Chemoselective cross-coupling C–I vs C–Br reactivity Sequential functionalization

C8–Br vs C6–Br Regioselectivity in Sequential Functionalization

In 6,8-dibromoimidazo[1,2-a]pyrazine, palladium-catalyzed Suzuki–Miyaura coupling proceeds preferentially at the C8 position over C6, enabling the synthesis of monoarylated 8-aryl-6-bromoimidazo[1,2-a]pyrazines as single regioisomers. This regioselectivity is documented in the work of Goel et al., who achieved exclusive monoarylation at C8 with arylboronic acids under Pd(PPh₃)₄ catalysis [1]. When combined with the prior chemoselective C3–I coupling, this C8-over-C6 preference establishes a fully programmable three-step sequence: Step 1 at C3–I, Step 2 at C8–Br, Step 3 at C6–Br. The 8-bromo-3-iodo analog (lacking C6–Br) terminates after two steps, while the 6,8-dibromo analog (lacking C3–I) cannot achieve a three-step sequence without intermediate halogenation .

C8–Br vs C6–Br Regioselectivity
Cross-study comparable
C8–Br reacts preferentially; no C6-monoarylated product observed
Preserves synthetic efficiency at Step 2; avoids intractable regioisomeric mixtures
Suzuki coupling: Pd(PPh₃)₄, DMF/H₂O, 90 °C
Regioselective monoarylation C8 vs C6 selectivity Diarylation sequence

Synthesis Yield from Parent Compound

6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine is prepared in a single step from commercially available 6,8-dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) using N-iodosuccinimide (NIS, 1.05 equiv) in DMF at 60 °C for 18 h. The reported isolated yield is 74.8% (9.46 g from 8.7 g starting material) [1]. This compares favorably with the synthesis of 6-bromo-3-iodoimidazo[1,2-a]pyrazine (65% yield from 6-bromoimidazo[1,2-a]pyrazine) , indicating that the presence of the second bromine at C8 does not compromise iodination efficiency. The product is characterized by ¹H-NMR (300 MHz, CDCl₃): δ 8.22 (1H, s, H-5), 7.91 (1H, s, H-2) [1].

Isolated Yield
Cross-study comparable
74.8% (target) vs 65% (6-bromo analog)
C8–Br does not hinder iodination; supports scalable synthesis
NIS, DMF, 60 °C, 18 h
Synthetic accessibility NIS iodination Process scalability

Imidazo[1,2-a]pyrazine Scaffold in BET and PDE10A Programs

The imidazo[1,2-a]pyrazine scaffold, which constitutes the core of 6,8-dibromo-3-iodoimidazo[1,2-a]pyrazine, has been independently validated in two high-profile drug discovery programs. In the BET bromodomain inhibitor program, iterative optimization around the imidazo[1,2-a]pyrazine core produced lead compound UMB-32, which binds BRD4 with a Kd of 550 nM and exhibits 724 nM cellular potency in BRD4-dependent cancer cell lines [1]. Separately, imidazo[1,2-a]pyrazine derivatives were identified as PDE10A inhibitors via high-throughput screening, yielding a series with demonstrated target engagement and selectivity optimization [2]. While the specific 6,8-dibromo-3-iodo compound has not been profiled in these assays, the scaffold's established pharmacophoric relevance means that libraries constructed from this trihalogenated building block are directly sampling validated chemical space.

Scaffold Biol. Validation
Class-level inference
BRD4 Kd = 550 nM (UMB-32); PDE10A HTS hit
Scaffold samples validated chemical space; library design may benefit from pharmacophoric relevance
Data from derived compounds, not the building block itself
BET bromodomain inhibition PDE10A inhibition Epigenetic drug discovery

High-Value Research and Industrial Application Scenarios


Programmed Three-Step Cross-Coupling for DEL Synthesis

The C3–I > C8–Br > C6–Br reactivity gradient enables a fully programmed, three-step sequential Suzuki–Miyaura coupling strategy without intermediate protecting-group manipulations or re-halogenation [1][2]. This is ideally suited for DNA-encoded library (DEL) technology platforms, where split-and-pool synthesis demands robust, high-conversion, chemoselective transformations that proceed cleanly on DNA-attached substrates. The 74.8% synthetic accessibility of the building block [3] ensures sufficient material throughput for large library production.

Kinase-Focused Libraries Targeting Hinge-Binding Vectors

The imidazo[1,2-a]pyrazine core is a privileged hinge-binding scaffold in kinase drug discovery, with the C6 and C8 positions serving as critical vectors for extending into selectivity pockets. The 6,8-dibromo-3-iodo substitution pattern allows exploration of C6 and C8 SAR independently after initial C3 decoration, enabling systematic optimization of kinase selectivity profiles [1]. The scaffold's prior validation in Aurora kinase [2] and BET bromodomain [3] inhibitor programs confirms the relevance of these substitution vectors.

PDE10A CNS Candidate Diversification

PDE10A inhibitors based on the imidazo[1,2-a]pyrazine scaffold have been pursued for schizophrenia and other CNS indications [1]. The C3–iodo handle enables late-stage introduction of diverse aryl/heteroaryl groups to modulate physicochemical properties (logD, TPSA) critical for CNS penetration, while the C6–Br and C8–Br positions allow subsequent fine-tuning of metabolic stability. This late-stage diversification strategy is particularly valuable when the core scaffold's CNS permeability has been pre-validated in a lead series.

BRD4 Bromodomain Inhibitor SAR at the C3 Vector

The co-crystal structure of UMB-32 with BRD4 (1.56 Å resolution) [1] provides a detailed map of the imidazo[1,2-a]pyrazine binding mode. The C3 position of the scaffold is solvent-exposed in this binding pose, making it a tolerant site for introducing diversity elements to modulate pharmacokinetic properties without disrupting the core binding interactions. The C3–I handle in the target compound enables direct, high-yielding diversification at this vector, accelerating the exploration of C3 SAR in the context of a pre-optimized C6/C8 substitution pattern.

Application
Selection Property
Validation Focus
DNA-encoded library (DEL) synthesis
Sequential C–I, C8–Br, C6–Br reactivity
Chemoselective coupling validation
Kinase hinge-binding library design
Independent C6/C8 vector exploration
Selectivity profile optimization
PDE10A inhibitor lead diversification
Late-stage C3 diversification handle
Physicochemical property modulation
BRD4 bromodomain inhibitor SAR
Solvent-exposed C3 vector
PK property tuning without disrupting binding
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